1-(呋喃-3-基)丙-2-胺

描述

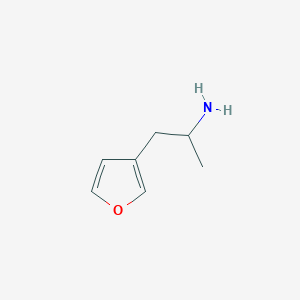

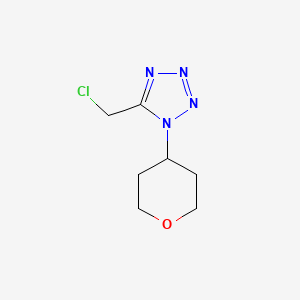

“1-(Furan-3-yl)propan-2-amine” is a chemical compound with the molecular formula C7H11NO . It is used for research purposes .

Synthesis Analysis

The synthesis of “1-(Furan-3-yl)propan-2-amine” and similar compounds often involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis

The molecular structure of “1-(Furan-3-yl)propan-2-amine” consists of a furan ring attached to a propan-2-amine group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .科学研究应用

- Application : The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones via oxidative furan dearomatization/2-ene-1,4,7-triones cyclization has been developed .

- Method : The approach is based on the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

- Results : The cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

- Application : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

- Method : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

- Results : Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the therapeutic efficacy of furan-related medicines .

Transformation of Furan Derivatives

Antibacterial Activity of Furan Derivatives

- Application : This research involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

- Method : The process involves the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

- Results : After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

- Application : This study involves the synthesis of 1,3-bis(aryloxy)propan-2-amines and their evaluation for antileishmanial activity .

- Method : The specific methods of synthesis and evaluation are not detailed in the available information .

- Results : Certain compounds, such as those bearing hydrophobic o-CH3 or o-Cl groups, were found to be more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .

Transaminase-mediated Synthesis of Enantiopure Drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

Antileishmanial Activity of 1,3-bis(aryloxy)propan-2-amines

- Application : This research involves the green synthesis of (S)-1-(furan-2-yl)propan-1-ol .

- Method : The specific methods of synthesis are not detailed in the available information .

- Results : The synthesized compound can be used to produce pyranone, which can be used in the synthesis of sugar analogs, antibiotics, tetracycline, anticancer drugs, etc .

- Application : This research discusses the use of furan derivatives as platform chemicals in industries beyond fuels and plastics .

- Method : The specific methods are not detailed in the available information .

- Results : The study offers perspective on the metamorphosis that has already begun to take place in substantial parts of the chemical industry, i.e., a switch from traditional resources such as crude oil to biomass .

Green Synthesis of (S)-1-(furan-2-yl)propan-1-ol

Furan Platform Chemicals Beyond Fuels and Plastics

未来方向

属性

IUPAC Name |

1-(furan-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXMPVWLDQPMCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-3-yl)propan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)

![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)

![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)

![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)